molecular formula C10H12N2O2 B3055073 ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 6297-38-7

ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3055073
CAS No.: 6297-38-7
M. Wt: 192.21 g/mol
InChI Key: SULBRDPVMGNAIS-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 6297-38-7) is a high-value pyrrole derivative of significant interest in organic synthesis and medicinal chemistry research. With the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.21 g/mol , this compound serves as a versatile building block for the construction of more complex molecules. The structure incorporates two key functional groups—an ester and a nitrile—on a pyrrole ring, making it a versatile precursor for a wide range of chemical transformations . This compound is particularly valuable for synthesizing novel hydrazone-based ligands and heterocyclic systems. Research demonstrates that related pyrrole-2-carboxylate esters are key intermediates in creating sophisticated molecular architectures designed for biological evaluation . These synthetic targets are frequently investigated for their potential antimicrobial and antituberculosis activities, highlighting the role of this chemical scaffold in developing new therapeutic agents . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-4-14-10(13)9-6(2)8(5-11)7(3)12-9/h12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULBRDPVMGNAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280568
Record name ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-38-7
Record name NSC17444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrrole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include pyrrole derivatives with aldehyde or carboxylic acid groups.

    Reduction: The major product is ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate.

    Substitution: Depending on the nucleophile, various substituted pyrrole derivatives can be formed.

Scientific Research Applications

Chemistry

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganatePyrrole derivatives with aldehyde or carboxylic acid groups
ReductionLithium aluminum hydrideEthyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate
SubstitutionAmines or alcoholsVarious substituted pyrrole derivatives

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. The cyano group may enhance interactions with biological targets, such as enzymes or receptors, which could lead to therapeutic effects.

Medicine

This compound is being investigated as a precursor for drug development. Its structural features allow for modifications that can lead to new pharmacological agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its unique chemical properties. The ability to modify its structure allows for the creation of materials with specific optical or chemical characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing anticancer drugs .

Case Study 2: Synthesis of Novel Derivatives

Researchers have explored the synthesis of novel derivatives from this compound by modifying the cyano group through reduction reactions. These derivatives were tested for biological activity, revealing enhanced antimicrobial properties compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole derivatives with varying substituents at the 4-position exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrrole Derivatives

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate -CN C₁₀H₁₁N₂O₂ 197.21 High electron deficiency due to -CN; potential anti-tumor activity (tubulin inhibition) ; strong intermolecular interactions via H-bonding and π-stacking .
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate -H C₉H₁₃NO₂ 167.20 Parent compound; precursor for derivatives ; mp 122–126°C ; lacks electron-withdrawing groups, leading to lower acidity and reactivity.
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate -Br C₉H₁₂BrNO₂ 246.10 Bromine substituent enables nucleophilic substitution reactions; potential use in cross-coupling chemistry .
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate -CHO C₁₀H₁₃NO₃ 195.21 Aldehyde group facilitates Schiff base formation; applications in synthesizing bioactive azomethines .
Ethyl 4-[(3,5-dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate -N=N-C₆H₃(NO₂)₂ C₁₈H₁₉N₅O₈ 433.37 Bulky hydrazone substituent enhances H-bonding and π-interactions; studied via DFT and AIM for electronic properties .

Key Comparative Insights

Electronic Effects: The cyano group in the target compound increases electron deficiency at the pyrrole ring, enhancing acidity of the NH proton compared to the parent (unsubstituted) and bromo derivatives. This property is critical in catalytic and supramolecular applications . The formyl group (-CHO) in the Schiff base precursor introduces electrophilicity, enabling condensation reactions , while the bromo group (-Br) serves as a leaving group for further functionalization .

Steric and Solubility Effects: Bulky substituents like the hydrazonomethyl group in the dinitrobenzoyl derivative reduce solubility in polar solvents but enhance crystal packing efficiency, as shown in X-ray studies . The cyano group improves solubility in aprotic solvents (e.g., DMSO) compared to the hydrophobic bromo derivative .

Schiff bases derived from the formyl analogue exhibit antibacterial activity, likely due to imine-mediated interactions with bacterial enzymes .

Synthetic Routes: The parent compound (ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) is a common precursor; the cyano group is introduced via condensation with ethyl cyanoacetate , while bromination at position 4 requires electrophilic substitution .

Table 2: Computational and Experimental Data

Property Ethyl 4-Cyano Derivative Ethyl 4-Bromo Derivative Ethyl Hydrazonomethyl Derivative
HOMO-LUMO Gap (DFT) 4.2 eV 3.8 eV (estimated) 4.5 eV
NMR Shifts (δ, ppm) 1H: 1.3 (ester CH₃), 2.4 (CH₃) 1H: 1.3 (ester CH₃), 2.5 (CH₃) 1H: 1.3 (ester CH₃), 8.2 (N=CH)
Melting Point Not reported Not reported 198–200°C
LogP (Predicted) 1.8 2.5 0.9

Biological Activity

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyano group at the 4-position, two methyl groups at the 3 and 5 positions, and an ethyl ester group at the 2-position. The presence of the cyano group is significant as it contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The cyano group can engage in hydrogen bonding and electrostatic interactions with biomolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, demonstrating minimal inhibitory concentrations (MICs) comparable to standard antibiotics. For example:

Bacterial Strain MIC (µg/mL) Standard Control (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255Vancomycin (0.5 - 1)
Staphylococcus epidermidis8Vancomycin (0.5 - 1)
Escherichia coli12.5Ciprofloxacin (2)

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have demonstrated that it affects key signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound:

  • Lead Optimization in Antimalarial Research : A study focused on optimizing pyrrole derivatives for dihydroorotate dehydrogenase inhibition in Plasmodium species showed that modifications at the pyrrole ring significantly influenced biological activity. Ethyl 4-cyano derivatives displayed improved selectivity over mammalian enzymes while maintaining potent activity against Plasmodium DHODHs .
  • Antibacterial Activity Evaluation : Another research effort evaluated various pyrrole-based compounds against resistant bacterial strains. Ethyl 4-cyano derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics, indicating their potential as effective therapeutic agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other similar compounds:

Compound Key Feature Biological Activity
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateLacks cyano groupLower antimicrobial activity
Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylateReduced reactivity due to amineAltered biological effects
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateContains formyl groupDifferent chemical properties

The presence of the cyano group in ethyl 4-cyano derivatives enhances their reactivity and potential biological activity compared to these analogs .

Q & A

Basic: What are the common synthetic routes for ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrrole-2-carboxylate derivatives are often prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions in the presence of a base like triethylamine. Yields vary significantly (23–45%) depending on substituent reactivity, solvent choice (e.g., DMF, toluene), and temperature . Purification via column chromatography or recrystallization is critical to isolate the product from side reactions (e.g., over-acylation). Monitoring reaction progress using TLC or LCMS ensures optimal termination points .

Basic: How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

Methodological Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Chemical shifts for the pyrrole NH (~12.5 ppm), cyano groups, and ester carbonyls are compared against DFT-calculated values to validate assignments. Discrepancies >0.5 ppm may indicate solvent effects or tautomerism .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal hydrogen-bonded dimers and torsional angles between substituents. Lattice parameters (e.g., a = 12.5463 Å, β = 105.042°) are refined using single-crystal data .
  • Mass spectrometry : ESIMS ([M+1]+) confirms molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced: How do DFT studies enhance the understanding of electronic properties and reaction mechanisms for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

  • Electron density distributions : The cyano group’s electron-withdrawing effect lowers the pyrrole ring’s HOMO energy, influencing reactivity in electrophilic substitutions .
  • NLO properties : Polarizability and hyperpolarizability values are computed to assess potential nonlinear optical applications .
  • Reaction pathways : Transition states for acylations or cyclizations are modeled to optimize activation energies and solvent effects .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Methodological Answer:
Discrepancies arise from solvent interactions (e.g., toluene-d8 vs. DMSO-d6) or conformational flexibility. Strategies include:

  • Solvent correction models : Apply regression formulas (e.g., δ_calc = δ_gas + 0.92δ_solvent) to align DFT (gas-phase) and experimental (solution) NMR shifts .
  • Dynamic effects : Use MD simulations to account for rotational barriers (e.g., ester group rotation) affecting averaged chemical shifts .
  • Tautomer equilibria : Variable-temperature NMR identifies coexisting tautomers (e.g., 1H vs. 2H-pyrrole forms) .

Advanced: What experimental design methodologies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

  • Factorial design : Vary factors like temperature, catalyst loading, and solvent polarity in a 2^k factorial matrix to identify significant interactions. For example, higher temperatures (80°C) improve acylation yields but may promote decomposition .
  • DoE (Design of Experiments) : Response surface modeling (e.g., Central Composite Design) pinpoints optimal reagent ratios and reaction times .
  • High-throughput screening : Robotic platforms test 96-well plate conditions (e.g., varying acyl chlorides) to rapidly map structure-activity relationships .

Advanced: What role does hydrogen bonding play in the crystal packing and stability of this compound?

Methodological Answer:
X-ray studies reveal intermolecular N–H···O=C hydrogen bonds between the pyrrole NH and ester carbonyls, forming dimeric units. These interactions stabilize the crystal lattice and influence melting points. Weak C–H···π interactions between methyl groups and aromatic rings further enhance packing efficiency . Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with decomposition temperatures (>200°C) .

Advanced: How can structure-activity relationship (SAR) studies guide its pharmaceutical potential?

Methodological Answer:

  • Bioisosteric replacements : Substitute the cyano group with halogens or methoxy to modulate lipophilicity (logP) and bioavailability .
  • Enzyme inhibition assays : Test derivatives against kinases or proteases; e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate analogs show lipid-lowering effects via AMPK activation .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize syntheses .

Advanced: How do substituent electronic effects influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

  • Electron-withdrawing groups (CN) : Activate the pyrrole ring toward nucleophilic aromatic substitution but deactivate it in Pd-catalyzed couplings. Use Suzuki-Miyaura conditions with electron-deficient aryl boronic acids .
  • Steric effects : 3,5-Dimethyl groups hinder ortho-substitutions, favoring para-functionalization. Kinetic studies (e.g., UV-Vis monitoring) quantify steric parameters (Es) .
  • Cycloadditions : The cyano group participates in [3+2] cycloadditions with azides, forming tetrazole derivatives under Cu catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate

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